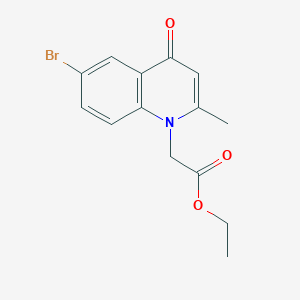

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 1st position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes:

Bromination: Starting with 2-methylquinoline, bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Oxidation: Oxidizing the 4th position to introduce the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: Reacting the resulting compound with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Using reagents like sodium azide or primary amines in polar solvents.

Reduction: Employing sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Hydrolysis: Using hydrochloric acid or sodium hydroxide in aqueous solutions.

Major Products Formed

Substitution: Formation of 6-amino or 6-thio derivatives.

Reduction: Formation of 4-hydroxy derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

- Ethyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

- Ethyl 2-(6-iodo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Uniqueness

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their efficacy as drugs.

Biological Activity

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C14H14BrNO3 and is characterized by a quinoline backbone, which is known for its diverse biological activities. The presence of the bromine atom at the 6-position and the acetyl group contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act as antagonists to antiapoptotic proteins such as Bcl-2. These proteins are crucial in regulating apoptosis, and their overexpression is often associated with cancer cell survival. The compound's ability to bind to these proteins suggests that it may promote apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Properties

- Inhibition of Bcl-2 Proteins : Studies have shown that derivatives of this compound can effectively inhibit Bcl-2 family proteins, leading to increased apoptosis in cancer cells. For instance, compounds with similar structures demonstrated enhanced binding affinity to Bcl-2 proteins, correlating with increased cytotoxicity against various cancer cell lines .

- Synergistic Effects : this compound has been observed to sensitize resistant cancer cells to conventional therapies like cisplatin, indicating potential for use in combination therapies .

Other Biological Activities

Beyond its anticancer properties, this compound may exhibit other biological activities:

- Antimicrobial Activity : Quinoline derivatives have been reported to possess antimicrobial properties, which could extend the utility of this compound in treating infections .

- Anti-inflammatory Effects : Some studies suggest that similar compounds may have anti-inflammatory effects, further broadening their therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: In Vitro Cytotoxicity Assays

In vitro studies conducted on various cell lines (e.g., Jurkat cells) demonstrated that this compound and its analogues significantly reduced cell viability at concentrations correlating with their binding affinities to Bcl-2 proteins. The most potent derivatives showed over a 13-fold increase in cytotoxicity compared to less active analogues .

Properties

Molecular Formula |

C14H14BrNO3 |

|---|---|

Molecular Weight |

324.17 g/mol |

IUPAC Name |

ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C14H14BrNO3/c1-3-19-14(18)8-16-9(2)6-13(17)11-7-10(15)4-5-12(11)16/h4-7H,3,8H2,1-2H3 |

InChI Key |

RULRFOMLCQMSTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.